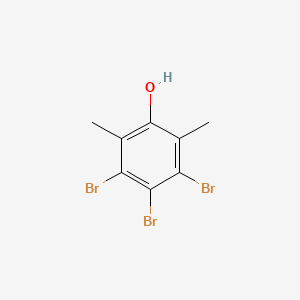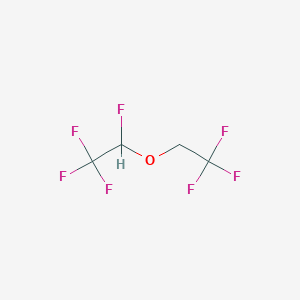
1,1,1,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane is a fluorinated ether with the molecular formula C4H3F7O. This compound is known for its unique properties, including low viscosity, low freezing point, low dielectric constant, and high electrochemical stability. These characteristics make it an ideal candidate for various applications, particularly in the field of battery technology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane can be synthesized through the reaction of trichloroethylene with hydrogen fluoride. The reaction proceeds in two steps:
Addition and Substitution Reaction: Trichloroethylene reacts with hydrogen fluoride to form 1,1,1-trifluoro-2-chloroethane.
Further Fluorination: The intermediate product undergoes further fluorination to yield 1,1,1,2-tetrafluoroethane.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of catalysts to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various fluorinated alcohols and acids, while reduction can produce partially fluorinated ethers .
Applications De Recherche Scientifique
1,1,1,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in studies involving fluorinated compounds and their biological interactions.
Medicine: Investigated for potential use in drug delivery systems due to its unique properties.
Industry: Extensively used in battery technology, particularly in lithium-ion and lithium-sulfur batteries.
Mécanisme D'action
The mechanism of action of 1,1,1,2-tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane involves its interaction with various molecular targets and pathways. In battery applications, it forms a highly fluorinated interphase that inhibits oxidation and transition metal dissolution. This enhances the stability and performance of the battery systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
- 1,2-Dibromotetrafluoroethane
- 1,1,1,2-Tetrafluoroethane
Uniqueness
1,1,1,2-Tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane stands out due to its combination of low viscosity, low freezing point, and high electrochemical stability. These properties make it particularly suitable for use in advanced battery technologies, where it helps to improve performance and safety .
Propriétés
Numéro CAS |
55605-86-2 |
|---|---|
Formule moléculaire |
C4H3F7O |
Poids moléculaire |
200.05 g/mol |
Nom IUPAC |
1,1,1,2-tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane |
InChI |
InChI=1S/C4H3F7O/c5-2(4(9,10)11)12-1-3(6,7)8/h2H,1H2 |
Clé InChI |
CHGFEELFSDZYQO-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)F)OC(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


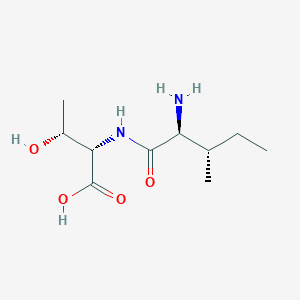
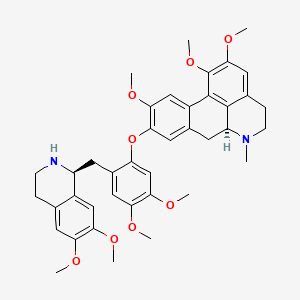
![8a-Ethenyl-4-hydroxy-3,5-dimethylideneoctahydro-2h-furo[3,2-g]isochromene-2,6(3h)-dione](/img/structure/B14623157.png)
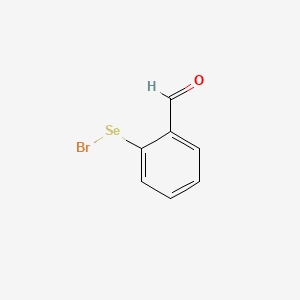

![Dibutyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14623178.png)
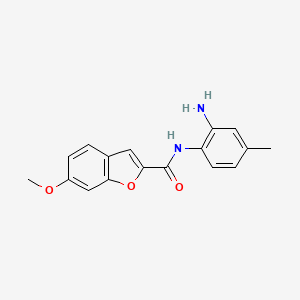
![7-(2-Methylprop-1-en-1-ylidene)-2-oxabicyclo[4.1.0]heptane](/img/structure/B14623187.png)
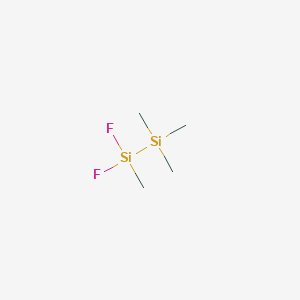
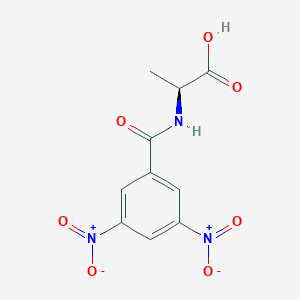
![(19S)-5-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B14623211.png)
![Oxepino[2,3-b]quinoxaline, 3-chloro-](/img/structure/B14623219.png)
![Benzene, 1,1'-[1-(2-propenyloxy)-2-propynylidene]bis-](/img/structure/B14623221.png)
